molecular formula C10H13Cl2NO2S B2653465 2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride CAS No. 2248261-52-9

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride

Cat. No.: B2653465
CAS No.: 2248261-52-9
M. Wt: 282.18
InChI Key: XTGIOUQJOFXCQC-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C10H12ClNO2S·HCl It is a derivative of phenylpropanoic acid, featuring an amino group, a chloro substituent, and a methylsulfanyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-methylsulfanylbenzene and glycine.

    Formation of Intermediate: The initial step involves the chlorination of 2-chloro-5-methylsulfanylbenzene to introduce the chloro substituent.

    Amino Acid Formation: The intermediate is then reacted with glycine under specific conditions to form the desired amino acid derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino and chloro substituents may facilitate binding to enzymes or receptors, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(2-chlorophenyl)propanoic acid;hydrochloride: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    2-Amino-3-(2-methylsulfanylphenyl)propanoic acid;hydrochloride: Lacks the chloro substituent, which may influence its binding properties and chemical behavior.

Uniqueness

2-Amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride is unique due to the presence of both chloro and methylsulfanyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-3-(2-chloro-5-methylsulfanylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S.ClH/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGIOUQJOFXCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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